molecular formula C6H4O2 B044022 1,4-Benzoquinone CAS No. 106-51-4

1,4-Benzoquinone

Cat. No. B044022
Key on ui cas rn: 106-51-4
M. Wt: 108.09 g/mol
InChI Key: AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Patent
US08222173B2

Procedure details

A phenol oxidation reaction test was carried out in the following way by use of the catalysts obtained in Example 3 and Comparative Example 4. Each catalyst of 0.1 g, 0.01-normal hydrochloric acid of 10 ml, methanol of 10 ml and phenol of 1.0 g were put in a glass reactor vessel. While the resultant mixture was agitated at 70° C., hydrogen and oxygen were supplied to the reactor vessel at their respective flow rates of 40 ml/min and 40 ml/min. The amounts of p-hydroquinone (HQ), of benzoquinone (BQ), and of catechol (CAT), produced in the reaction solution at 12 hours after the start of the reaction, were obtained. The proportions of these were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalysts
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[H][H].[O:11]=O>CO>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([OH:11])[CH:5]=1.[C:4]1(=[O:11])[CH:5]=[CH:6][C:1](=[O:7])[CH:2]=[CH:3]1.[C:1]1([C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:11])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
catalysts
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)O
Name
Type
product
Smiles
C1(C=CC(C=C1)=O)=O
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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